molecular formula C15H11Cl3N2O2 B5759008 2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide

2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide

Cat. No. B5759008
M. Wt: 357.6 g/mol
InChI Key: SZJYSIIBXHMEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide is a chemical compound that belongs to the family of imidamide derivatives. This compound has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial activity against Gram-positive bacteria.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria by disrupting the bacterial cell wall. In addition, this compound has been shown to have low toxicity in vitro, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide in lab experiments is its high yield and relative ease of synthesis. It has also been shown to have low toxicity in vitro, making it a promising candidate for further development. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the development and application of 2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide. One possible direction is the synthesis of analogs with improved solubility and bioavailability. Another direction is the investigation of its potential applications in catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide involves the reaction of 2,4-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to obtain the final product. This synthesis method is relatively simple and efficient, and the yield of the product is high.

Scientific Research Applications

2-(4-chlorophenyl)-N'-[(2,4-dichlorobenzoyl)oxy]ethanimidamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of other compounds, such as imidazolylpyridine derivatives, which have been shown to possess antitumor activity. This compound has also been used as a ligand in the design and synthesis of metal complexes with potential applications in catalysis and material science.

properties

IUPAC Name

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2O2/c16-10-3-1-9(2-4-10)7-14(19)20-22-15(21)12-6-5-11(17)8-13(12)18/h1-6,8H,7H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJYSIIBXHMEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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